

The Cell Permeability and Uptake of CK-666: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CK-666 is a potent and selective, cell-permeable inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex.[1][2][3] By stabilizing the inactive conformation of the Arp2/3 complex, **CK-666** prevents the nucleation of new actin filaments, thereby disrupting the formation of branched actin networks.[1][2] This mechanism of action makes **CK-666** an invaluable tool for studying a wide array of cellular processes that are dependent on dynamic actin cytoskeletal rearrangements, including cell migration, endocytosis, and intracellular pathogen motility. This technical guide provides a comprehensive overview of the cell permeability and uptake of **CK-666**, summarizing key quantitative data, detailing experimental protocols, and visualizing associated cellular pathways.

Cell Permeability and Uptake of CK-666

CK-666 is widely described as a cell-permeable small molecule, a characteristic that is fundamental to its utility in cell-based assays.[1][2][3] While direct quantitative studies on the kinetics and transport mechanisms of **CK-666** into cells are not extensively documented in publicly available literature, its efficacy in numerous cellular models and the rapid onset of its biological effects provide strong evidence of its ability to cross the plasma membrane.

The uptake of **CK-666** is presumed to occur via passive diffusion, a common mechanism for small, lipophilic molecules. The specific role of membrane transporters in the uptake of **CK-666**



has not been elucidated.

Onset of Action

Studies have shown that the cellular effects of **CK-666** can be observed within a short timeframe. For instance, in fission yeast, the depletion of actin patches and the assembly of ectopic F-actin structures occur approximately 10-20 minutes after the addition of a saturating concentration of **CK-666**.[4] This relatively rapid action suggests efficient transport across the cell membrane and target engagement.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the use and effects of **CK-666** in various experimental settings.

Table 1: In Vitro Inhibition of Arp2/3 Complex by CK-666

Target Organism/Complex	IC50 (μM)	Reference
Bos taurus Arp2/3 complex	17	[5]
Schizosaccharomyces pombe Arp2/3 complex	5	[5]
Human/Bovine Arp2/3 complex	4 - 17	[6]
In vitro actin polymerization assay	23	[7]

Table 2: Effective Concentrations of CK-666 in Cell-Based Assays



Cell Type	Concentration (µM)	Incubation Time	Observed Effect	Reference
SKOV3 cells	40	60 min	Reduction of actin polymerization around intracellular Listeria	[5]
Trabecular meshwork (TM) cells	100	Not specified	Significant reduction in the number and length of filopodia	[1]
M-1 epithelial cells	100 - 200	2 hours	Reorganization of F-actin and drastic effect on cell motility rate	[8]
HeLa cells (vaccinia- infected)	50 - 300	60 min	Dose-dependent decrease in virus-induced actin assembly	[6]
Fission yeast (S. pombe)	Saturating concentration (~100)	10 - 20 min	Depletion of actin patches and assembly of ectopic F-actin	[4]
HT1080, 293T, Pfa1 cells	100	24 - 72 hours	Attenuation of ferroptosis	[2]
B16-F1 melanoma cells	100	1 hour	Blocked lamellipodium formation	[7]
LLC-PK1 cells	Not specified	2 hours	Abolished vasopressin- induced AQP2	[9]



membrane accumulation

Experimental Protocols

Detailed methodologies for key experiments involving **CK-666** are crucial for reproducibility and further research.

Protocol 1: Inhibition of Lamellipodium Formation in B16-F1 Cells

Objective: To assess the effect of **CK-666** on the formation of lamellipodia in migrating cells.

Methodology:

- Seed B16-F1 melanoma cells onto glass coverslips coated with 25 μg/ml laminin.
- Treat the cells with 100 μM **CK-666** or a vehicle control (e.g., DMSO) for 1 hour.
- Induce lamellipodia formation by adding AlCl₃ (50 μM) and NaF (30 mM) to the complete medium for 20 minutes.
- Fix and permeabilize the cells.
- Stain for F-actin using fluorescently labeled phalloidin and for the Arp2/3 complex using an antibody against a subunit (e.g., ARPC2).
- Visualize the cells using fluorescence microscopy and quantify the percentage of cells with lamellipodia.[7]

Protocol 2: In Vitro Actin Polymerization Assay

Objective: To measure the inhibitory effect of **CK-666** on Arp2/3 complex-mediated actin polymerization in a cell-free system.

Methodology:



- Prepare a reaction mixture containing pyrene-labeled G-actin, Arp2/3 complex, and an activator of the Arp2/3 complex (e.g., VCA domain of N-WASP).
- Add varying concentrations of **CK-666** or a vehicle control to the reaction mixture.
- Initiate actin polymerization by adding ATP and MgCl₂.
- Monitor the increase in pyrene fluorescence over time using a fluorometer. The rate of fluorescence increase corresponds to the rate of actin polymerization.
- Calculate the IC50 value by plotting the polymerization rate against the concentration of CK-666.[7][10]

Protocol 3: Wound Healing Assay

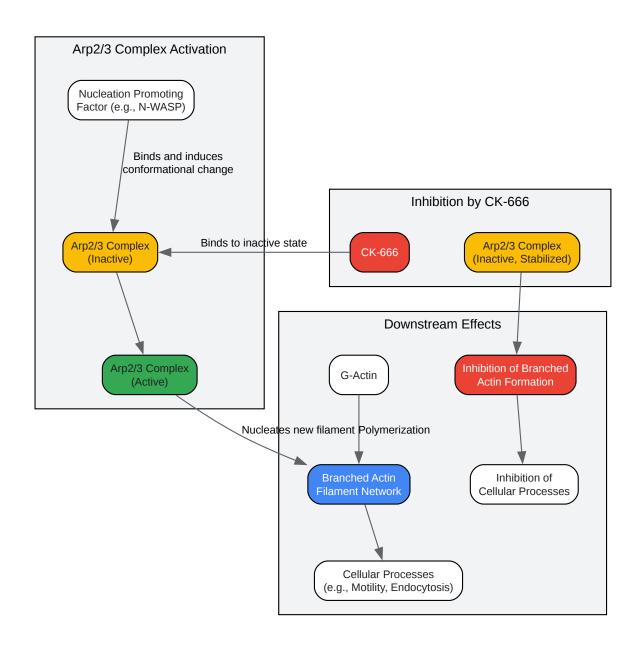
Objective: To evaluate the effect of **CK-666** on cell migration.

Methodology:

- Grow a confluent monolayer of cells (e.g., M-1 epithelial cells) in a culture dish.
- Create a "wound" in the monolayer by scratching it with a sterile pipette tip.
- Wash the cells to remove debris and add fresh medium containing the desired concentration of **CK-666** (e.g., 200 μ M) or a vehicle control.
- Acquire images of the wound at the beginning of the experiment (t=0) and at regular intervals (e.g., every hour) for a duration sufficient to observe wound closure in the control group.
- Measure the area of the wound at each time point and calculate the rate of wound closure.[8]

Visualizations Signaling Pathway of Arp2/3 Complex Inhibition by CK-666



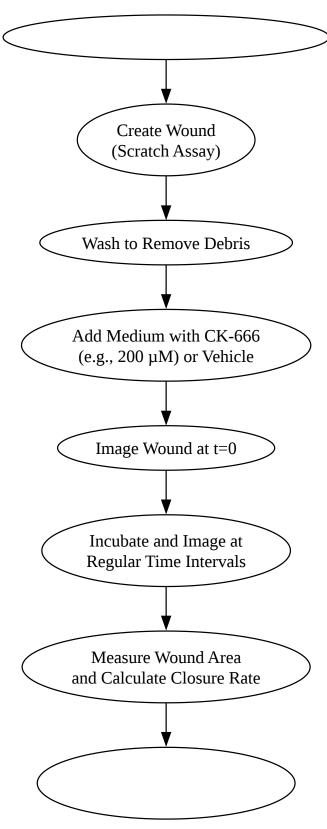


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Caption: Mechanism of Arp2/3 complex inhibition by CK-666.



Experimental Workflow for Assessing CK-666 Effect on Cell Migrationdot





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